molecular formula C11H13ClN2O3 B2395561 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone CAS No. 729578-87-4

2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2395561
CAS No.: 729578-87-4
M. Wt: 256.69
InChI Key: IQJDVCLXAFDOBI-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone: is a chemical compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol . This compound is characterized by the presence of a chloro group, a furan ring, and a piperazine moiety, making it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone typically involves the reaction of 2-chloroacetyl chloride with 4-(furan-2-carbonyl)piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Condensation Reactions: The piperazine moiety can engage in condensation reactions with various aldehydes and ketones.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Chemistry: 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds .

Biology and Medicine: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. It serves as a lead compound in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of compounds with specific desired properties .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone involves its interaction with various molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJDVCLXAFDOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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